Cas no 864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- structure
864721-95-9 structure
Product Name:Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
CAS-nummer:864721-95-9
MF:C20H24O6
MW:360.400966644287
CID:5597218
Update Time:2023-08-23

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
    • (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one
    • 7α,8α-Epoxytriptolide
    • Inchi: 1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12+,13-,14-,16+,17-,18-,19-,20+/m0/s1
    • InChI-sleutel: DFBIRQPKNDILPW-QJKGDASQSA-N
    • LACHT: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@H]1O[C@@]31[C@@H]([C@@]1(C(C)C)O[C@H]1[C@@H]1O[C@]231)O

Experimentele eigenschappen

  • Dichtheid: 1.48±0.1 g/cm3(Predicted)
  • Smeltpunt: 211-213 °C
  • Kookpunt: 601.7±55.0 °C(Predicted)
  • pka: 14.25±0.60(Predicted)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1R:4-DMAP, S:C5H5N, 24 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
Referentie
Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities
By Xu, Hongtao et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674

Productiemethode 2

Reactievoorwaarden
1.1R:LiBH4, R:BF3-Et2O, S:THF
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
Referentie
Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones
By Zhang, Fan and Li, Yuan Chao, Chinese Chemical Letters, 2005, 16(2), 205-208

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Raw materials

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Preparation Products

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd